1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound that combines a pyridine derivative with trifluoroacetic acid. This compound is notable for its unique structure, which includes a pyridine ring substituted with a phenylmethoxy group and an oxido group, paired with trifluoroacetic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of pyridine N-oxides with phenylmethoxy groups under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield substituted pyridines . The use of trifluoroacetic acid as a reagent or solvent in these reactions is common due to its strong acidic nature and ability to stabilize intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated pyridines.
Scientific Research Applications
1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the phenylmethoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyridine N-oxide: A simpler analog with similar redox properties.
4-Benzyloxypyridine N-oxide: Another pyridine derivative with a benzyloxy group instead of a phenylmethoxy group.
Pyridine, 1-oxide: A basic pyridine N-oxide without additional substituents.
Uniqueness: 1-Oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the combination of its oxido and phenylmethoxy groups, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various applications.
Properties
CAS No. |
90254-37-8 |
---|---|
Molecular Formula |
C14H12F3NO4 |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
1-oxido-4-phenylmethoxypyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H11NO2.C2HF3O2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11;3-2(4,5)1(6)7/h1-9H,10H2;(H,6,7) |
InChI Key |
XRHGFMXGIHPHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.